molecular formula C15H14O B13984813 (9,10-Dihydrophenanthren-2-YL)methanol CAS No. 89988-18-1

(9,10-Dihydrophenanthren-2-YL)methanol

Cat. No.: B13984813
CAS No.: 89988-18-1
M. Wt: 210.27 g/mol
InChI Key: UWFVZTDQILEQMH-UHFFFAOYSA-N
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Description

(9,10-Dihydrophenanthren-2-YL)methanol is an organic compound with the molecular formula C15H14O It is a derivative of dihydrophenanthrene, featuring a hydroxymethyl group attached to the second carbon of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Dihydrophenanthren-2-YL)methanol typically involves the reduction of 9,10-dihydrophenanthrene-2-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding this compound with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(9,10-Dihydrophenanthren-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (9,10-Dihydrophenanthren-2-YL)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of antiviral activity, the compound may inhibit the function of viral proteases, thereby preventing the replication of the virus. The exact pathways and molecular interactions depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: The parent compound without the hydroxymethyl group.

    9,10-Dihydrophenanthrene-2-carboxaldehyde: The aldehyde derivative.

    9,10-Dihydrophenanthrene-2-carboxylic acid: The carboxylic acid derivative.

Uniqueness

(9,10-Dihydrophenanthren-2-YL)methanol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

89988-18-1

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

9,10-dihydrophenanthren-2-ylmethanol

InChI

InChI=1S/C15H14O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9,16H,6-7,10H2

InChI Key

UWFVZTDQILEQMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CO)C3=CC=CC=C31

Origin of Product

United States

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